Ac-WEHD-PNA
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Overview
Description
Ac-WEHD-PNA, also known as N-acetyl-tryptophan-glutamic acid-histidine-aspartic acid-para-nitroanilide, is a synthetic compound primarily used as a colorimetric substrate for caspases. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is specifically utilized to measure the activity of caspase-1, caspase-4, caspase-5, and caspase-14 by releasing para-nitroaniline upon cleavage, which can be detected by its absorbance at 405 nanometers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-WEHD-PNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: Ac-WEHD-PNA primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for caspases, which cleave the peptide bond between aspartic acid and para-nitroaniline, releasing para-nitroaniline .
Common Reagents and Conditions:
Reagents: Caspases (caspase-1, caspase-4, caspase-5, caspase-14)
Major Products: The primary product of the enzymatic cleavage of this compound is para-nitroaniline, which can be detected by its absorbance at 405 nanometers .
Scientific Research Applications
Ac-WEHD-PNA is widely used in scientific research for the following applications:
Chemistry: As a substrate in enzymatic assays to study the activity and specificity of caspases.
Biology: To investigate the role of caspases in apoptosis and inflammation.
Medicine: In drug discovery and development, particularly in screening for caspase inhibitors as potential therapeutic agents for diseases involving dysregulated apoptosis.
Industry: Utilized in the production of assay kits for research and diagnostic purposes .
Mechanism of Action
Ac-WEHD-PNA exerts its effects by serving as a substrate for caspases. The compound contains a specific peptide sequence (tryptophan-glutamic acid-histidine-aspartic acid) recognized and cleaved by caspases. Upon cleavage, para-nitroaniline is released, which can be quantitatively measured by its absorbance at 405 nanometers. This allows researchers to determine the activity of caspases in various biological samples .
Comparison with Similar Compounds
Ac-DEVD-PNA: A substrate for caspase-3 and caspase-7.
Ac-LEHD-PNA: A substrate for caspase-9.
Ac-YVAD-PNA: A substrate for caspase-1.
Comparison: Ac-WEHD-PNA is unique in its specificity for caspase-1, caspase-4, caspase-5, and caspase-14, whereas other substrates like Ac-DEVD-PNA and Ac-LEHD-PNA are specific for different caspases. This specificity allows for targeted studies of particular caspases involved in distinct biological processes .
Properties
Molecular Formula |
C34H37N9O11 |
---|---|
Molecular Weight |
747.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H37N9O11/c1-18(44)38-26(12-19-15-36-24-5-3-2-4-23(19)24)33(51)40-25(10-11-29(45)46)31(49)41-27(13-21-16-35-17-37-21)34(52)42-28(14-30(47)48)32(50)39-20-6-8-22(9-7-20)43(53)54/h2-9,15-17,25-28,36H,10-14H2,1H3,(H,35,37)(H,38,44)(H,39,50)(H,40,51)(H,41,49)(H,42,52)(H,45,46)(H,47,48)/t25-,26-,27-,28-/m0/s1 |
InChI Key |
FDGCMTAKGVLJGO-LJWNLINESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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